![molecular formula C20H23BrN4O2 B2880368 6-{3-[(5-bromo-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-cyclopropylnicotinamide CAS No. 1251672-18-0](/img/structure/B2880368.png)
6-{3-[(5-bromo-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-cyclopropylnicotinamide
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Overview
Description
The compound appears to contain a bromo-hydroxybenzyl group, a pyrrolidinyl group, and a cyclopropylnicotinamide group. These groups are common in many organic compounds and can contribute to the overall properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. For example, 5-bromo-2-hydroxybenzyl alcohol, a component of the molecule, is commercially available and could potentially be used as a starting material .Physical And Chemical Properties Analysis
Some physical and chemical properties can be inferred from the structure. For example, the presence of the bromine atom and the hydroxy group suggests that the compound might have relatively high polarity and could potentially form hydrogen bonds .properties
IUPAC Name |
6-[3-[(5-bromo-2-hydroxyphenyl)methylamino]pyrrolidin-1-yl]-N-cyclopropylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O2/c21-15-2-5-18(26)14(9-15)11-22-17-7-8-25(12-17)19-6-1-13(10-23-19)20(27)24-16-3-4-16/h1-2,5-6,9-10,16-17,22,26H,3-4,7-8,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWWNCTWUIXAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)N3CCC(C3)NCC4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{3-[(5-bromo-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-cyclopropylnicotinamide |
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